molecular formula C12H20N2O3 B13918244 Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate

Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate

Cat. No.: B13918244
M. Wt: 240.30 g/mol
InChI Key: AVHOXWRAGVLKBF-DTWKUNHWSA-N
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Description

Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate is a complex organic compound with a unique structure It is characterized by a cyclopenta[B]pyrazine core, which is a fused bicyclic system, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by esterification to introduce the tert-butyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the cyclopenta[B]pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes and its potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a pharmaceutical agent is of interest. Researchers may explore its activity against specific diseases or conditions, such as cancer or infectious diseases. Its ability to modulate biological pathways could lead to the development of new treatments.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds. Its applications could extend to areas such as agrochemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its biological activity fully.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride
  • Tert-butyl (4aR,7aR)-7-oxo-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate stands out due to its specific structural features and reactivity. Its unique bicyclic core and functional groups provide distinct chemical properties and potential applications. The comparison with other compounds highlights its versatility and potential for diverse scientific research and industrial applications.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl (4aS,7aR)-3-oxo-4,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine-1-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-10(15)13-8-5-4-6-9(8)14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1

InChI Key

AVHOXWRAGVLKBF-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)N[C@@H]2[C@H]1CCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC2C1CCC2

Origin of Product

United States

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